2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid
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Overview
Description
2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,6-dichlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,6-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the pyrimidine ring, followed by hydrolysis to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
2-(2,6-Dimethylphenyl)pyrimidine-5-acetic acid: This compound has methyl groups instead of chlorine atoms on the phenyl ring.
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrimidine ring and the acetic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-2-1-3-9(14)11(8)12-15-5-7(6-16-12)4-10(17)18/h1-3,5-6H,4H2,(H,17,18) |
InChI Key |
UHKUBBMMEDWLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CC(=O)O)Cl |
Origin of Product |
United States |
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